1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

Description

The exact mass of the compound 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

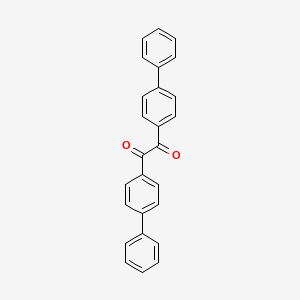

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-phenylphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGSKPXEIKBTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298205 | |

| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-80-9 | |

| Record name | NSC121480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis-diphenylyl-diketon (4,4'-Diphenylbenzil): A Comprehensive Technical Guide on Synthesis, Photophysical Properties, and Applications

Executive Summary

1,2-Bis(biphenyl-4-yl)ethane-1,2-dione, commonly referred to as Bis-diphenylyl-diketon or 4,4'-diphenylbenzil (CAS: 4746-80-9), is a highly conjugated, symmetrical diaryl 1,2-diketone. In the realm of advanced materials and synthetic organic chemistry, this molecule serves as a critical rigid scaffold. The unique combination of an electrophilic diketone core and extended π -conjugated biphenyl substituents imparts exceptional thermal stability, tunable solid-state luminescence, and versatile reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the mechanistic causality behind its synthesis, its integration into organic light-emitting diodes (OLEDs) and Covalent Organic Frameworks (COFs), and self-validating experimental protocols for its preparation.

Molecular Architecture & Physicochemical Properties

The utility of Bis-diphenylyl-diketon stems directly from its molecular architecture. The biphenyl groups lower the HOMO-LUMO gap relative to unsubstituted benzil, shifting its absorption and emission profiles. Furthermore, the rigid, planar nature of the biphenyl arms facilitates highly ordered solid-state packing, which is a prerequisite for high charge-carrier mobility in organic electronics [1].

To facilitate rapid comparison and analytical verification, the core quantitative data is summarized below:

| Property | Value | Analytical Significance |

| Molecular Weight | 362.42 g/mol | Confirmed via Mass Spectrometry ( m/z 362 M + ) |

| Melting Point | 131–132 °C | Sharp transition indicates high crystalline purity |

| Density | ~1.165 g/cm³ | Critical parameter for solid-state thin-film deposition |

| Topological Polar Surface Area | 34.1 Ų | Predicts low polarity; dictates non-polar solvent choice |

| LogP | 6.08 | High lipophilicity; necessitates halogenated or aromatic solvents for NMR |

| 13 C NMR Carbonyl Shift | 194.1 ppm | Diagnostic resonance confirming the 1,2-diketone oxidation state |

Data synthesized from empirical characterizations in and literature [2].

Logical Framework: Structure-Property-Application Relationship

The following diagram maps the causality between the structural features of Bis-diphenylyl-diketon, its emergent physicochemical properties, and its downstream applications in materials science.

Structure-Property-Application Relationship of Bis-diphenylyl-diketon.

Mechanistic Synthesis & Catalytic Pathways

Classical syntheses of benzil derivatives rely on the benzoin condensation of aldehydes followed by oxidation. However, for bulky, highly conjugated systems like biphenyl, the classical approach suffers from poor solubility of the intermediates and low yields.

The modern, authoritative approach utilizes a Copper-Catalyzed Direct Synthesis from Aryl Iodides and Propiolic Acids [2].

-

Causality of the Mechanism: The copper catalyst serves a dual role. First, it facilitates the decarboxylative cross-coupling of 3-(biphenyl-4-yl)propiolic acid with 4-iodobiphenyl to form an internal alkyne intermediate in situ. Second, under an aerobic atmosphere, the same copper species catalyzes the oxidation of the alkyne triple bond, cleaving it directly into the 1,2-diketone. This one-pot methodology bypasses the need for highly toxic cyanides (used in benzoin condensations) and delivers exceptional regioselectivity and yield (up to 92%).

Photophysical Properties & Integration into COFs

Bis-diphenylyl-diketon is not merely an end-product; it is a highly reactive building block. The adjacent carbonyl groups are highly susceptible to condensation reactions with diamines, forming rigid quinoxaline linkages.

In 2018, researchers successfully utilized this compound to build Covalent Organic Frameworks (COFs) to study the influence of intermolecular distance on phosphorescence [3].

-

Mechanistic Insight: The diketone core promotes efficient Intersystem Crossing (ISC) from the singlet to the triplet excited state. By locking the Bis-diphenylyl-diketon moiety into a rigid COF lattice, non-radiative decay pathways (such as molecular vibration and rotation) are suppressed. This rigidification allows the intrinsic room-temperature phosphorescence of the diketone to be harnessed for advanced optoelectronic applications.

Experimental Methodology: Self-Validating Protocol

The following protocol details the copper-catalyzed synthesis of Bis-diphenylyl-diketon. It is designed as a self-validating system , ensuring that the operator can confirm the success of the reaction at multiple stages without relying solely on end-point analysis.

Protocol: Copper-Catalyzed Synthesis of 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione

Objective: Synthesize the target diketone directly from 4-iodobiphenyl via decarboxylative coupling and aerobic oxidation.

Reagents:

-

4-Iodobiphenyl (1.0 equiv, starting electrophile)

-

3-(biphenyl-4-yl)propiolic acid (1.2 equiv, coupling partner)

-

Copper(I) Iodide (CuI, 10 mol%, dual-role catalyst)

-

Cesium Carbonate (Cs 2 CO 3 , 2.0 equiv, base)

-

Dimethyl Sulfoxide (DMSO, solvent)

Step-by-Step Workflow:

-

Reaction Assembly (Inert Preparation): In an oven-dried Schlenk tube, combine 4-iodobiphenyl, 3-(biphenyl-4-yl)propiolic acid, CuI, and Cs 2 CO 3 .

-

Causality: Using an oven-dried tube prevents premature quenching of the Cu(I) species by ambient moisture before the catalytic cycle initiates.

-

-

Solvent Addition & Aeration: Add DMSO to the solid mixture. Purge the vessel with a gentle stream of O 2 (or dry air) and attach an O 2 balloon.

-

Causality: Molecular oxygen acts as the essential terminal oxidant for the oxidative cleavage of the transient alkyne intermediate into the 1,2-diketone.

-

-

Thermal Activation & Visual Validation: Heat the mixture to 110 °C for 12–24 hours under the O 2 atmosphere.

-

Self-Validation (Visual & TLC): The reaction will transition from a pale heterogeneous suspension to a deep, dark homogeneous solution. TLC monitoring (Hexanes:EtOAc 9:1) will show the disappearance of the UV-active 4-iodobiphenyl (higher Rf ) and the emergence of a bright yellow spot (lower Rf ), which is the highly conjugated diketone chromophore.

-

-

Quenching & Extraction: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with saturated aqueous NH 4 Cl and brine.

-

Causality: NH 4 Cl selectively chelates and removes residual copper salts into the aqueous layer (often turning it slightly blue). This step is critical to prevent paramagnetic line broadening during subsequent NMR analysis.

-

-

Purification & Spectroscopic Validation: Dry the organic layer over MgSO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography. Recrystallize the product from hot ethanol.

-

Self-Validation (Analytical): The final yellow solid must exhibit a sharp melting point at 131–132 °C. 1 H NMR (300 MHz, CDCl 3 ) must show diagnostic doublets at δ 8.08 and 7.74 ppm. Crucially, 13 C NMR must reveal the ketone carbonyl resonance at δ 194.1 ppm. The absence of alkyne carbon peaks (~80-90 ppm) definitively proves complete oxidation.

-

References

-

PubChem Compound Summary for CID 275040: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. National Center for Biotechnology Information.[Link]

-

Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids. The Journal of Organic Chemistry, ACS Publications, 2014.[Link]

-

Covalent organic frameworks: a platform for the experimental establishment of the influence of intermolecular distance on phosphorescence. Journal of Materials Chemistry C, Royal Society of Chemistry, 2018.[Link]

discovery of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

An In-Depth Technical Guide on the Synthesis and Characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

Introduction

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, a member of the benzil family of organic compounds, is a significant molecule in contemporary chemical research. Its rigid, aromatic structure, characterized by two biphenyl moieties linked by a diketone bridge, imparts unique electronic and steric properties.[1][2] This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and thorough characterization of this compound. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically deduced from well-established organic transformations. This guide will, therefore, focus on a robust and reproducible synthetic route, reflecting the principles of modern organic chemistry.

The applications for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are expanding, with uses as a building block in the synthesis of more complex molecules, as a pharmaceutical intermediate, and in the development of novel materials.[1] Its potential inclusion in organic electronics, such as organic light-emitting diodes (OLEDs), highlights the importance of a reliable synthetic protocol.[2]

Proposed Synthetic Pathway

The synthesis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione can be efficiently achieved through a three-step process, commencing with the commercially available starting material, biphenyl. The proposed pathway is as follows:

-

Step 1: Friedel-Crafts Acylation of Biphenyl to yield 4-acetylbiphenyl. This well-established reaction introduces the necessary acetyl group onto the biphenyl backbone.[3][4]

-

Step 2: Reductive Dimerization (Pinacol Coupling) of 4-Acetylbiphenyl to form the intermediate diol, 1,2-bis(biphenyl-4-yl)-1,2-ethanediol. This step constructs the central ethane bridge.

-

Step 3: Oxidation of the Diol to afford the target molecule, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. This final transformation yields the desired diketone functionality.[5][6][7]

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed three-step synthesis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.

Experimental Protocols

Step 1: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones from an aromatic compound and an acyl chloride or anhydride, using a Lewis acid catalyst.[4] In this step, biphenyl is acylated with acetyl chloride in the presence of anhydrous aluminum chloride. The para-substituted product, 4-acetylbiphenyl, is the major product due to the steric hindrance at the ortho positions.

Protocol:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). The apparatus is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous aluminum chloride (1.2 equivalents) is added to the flask, followed by the addition of a suitable solvent such as carbon disulfide or dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

-

A solution of biphenyl (1.0 equivalent) in the same solvent is added to the cooled suspension with stirring.

-

Acetyl chloride (1.1 equivalents) is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour. The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for another 2-3 hours.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the aluminum salts are dissolved.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to yield 4-acetylbiphenyl as a white to off-white solid.

Step 2: Synthesis of 1,2-bis(biphenyl-4-yl)-1,2-ethanediol via Pinacol Coupling

The pinacol coupling is a reductive dimerization of a ketone or aldehyde to form a 1,2-diol. This reaction is typically promoted by a metal, with magnesium being a common choice. The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a radical anion which then dimerizes.

Protocol:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: Magnesium turnings (2.0 equivalents) and a catalytic amount of mercuric chloride are added to the flask. Anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred to activate the magnesium.

-

Reaction: A solution of 4-acetylbiphenyl (1.0 equivalent) in anhydrous THF is added to the activated magnesium suspension. The reaction mixture is gently refluxed for 4-6 hours.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude diol is purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione via Oxidation

The final step involves the oxidation of the 1,2-diol to the desired 1,2-diketone. Several oxidizing agents can be employed for this transformation, with nitric acid or copper(II) acetate being effective choices for oxidizing benzoin and related compounds to benzils.[5][8]

Protocol (using Copper(II) Acetate):

-

Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: 1,2-bis(biphenyl-4-yl)-1,2-ethanediol (1.0 equivalent) and copper(II) acetate monohydrate (2.2 equivalents) are added to the flask. A mixture of acetic acid and water (e.g., 3:1 v/v) is added as the solvent.[8]

-

Reaction: The mixture is heated to reflux with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The hot reaction mixture is filtered to remove the precipitated cuprous oxide. The filtrate is allowed to cool to room temperature, and then further cooled in an ice bath to induce crystallization of the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a yellow crystalline solid.

Characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and chemical properties of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.

| Property | Value | Source |

| CAS Number | 4746-80-9 | [2][7] |

| Molecular Formula | C₂₆H₁₈O₂ | [7] |

| Molecular Weight | 362.43 g/mol | [7][9] |

| Appearance | Yellow crystalline solid | [5] (by analogy) |

| Boiling Point | 569.8 °C at 760 mmHg | [8] |

| Flash Point | 252.7 °C | [8] |

| Density | 1.165 g/cm³ | [8] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be symmetrical. The biphenyl protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring attached to the carbonyl group will be deshielded and appear further downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons (typically δ 190-200 ppm). The aromatic region will display a number of signals corresponding to the different carbon environments in the biphenyl moieties.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the diketone, typically in the range of 1660-1680 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 362.43.

Applications and Future Directions

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione serves as a versatile building block in organic synthesis.[1] Its diketone functionality allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of heterocyclic compounds and other complex molecular architectures.

In the pharmaceutical industry, this compound is considered a useful intermediate for the development of new drug candidates.[1] The biphenyl moiety is a common structural motif in many biologically active compounds.[10]

Furthermore, the unique electronic properties conferred by the extended π-system of the biphenyl groups make 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione a promising candidate for applications in materials science, particularly in the field of organic electronics.[2] Its structural rigidity and potential for intermolecular interactions are desirable characteristics for the design of new organic semiconductors and luminescent materials.

Future research may focus on the development of more efficient and sustainable synthetic methods for this and related compounds, as well as the exploration of its utility in the design of novel functional materials and bioactive molecules.

References

- Synthesis of Benzil From Benzoin by Oxidation Reaction. (2023).

- Synthesis of benzil from benzoin reaction. GI FAR Technology Co., Ltd.

- 1,2-DI-1,1''-biphenyl-4-ylethane-1,2-dione. LookChem.

- 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. PubChem.

- 1,2-di(biphenyl-4-yl)ethane-1,2-dione. Chemsrc.

- 1,2-di(biphenyl-4-yl)ethane-1,2-dione. CymitQuimica.

- 1,2-Di([1,1'-biphenyl]-4-yl)ethane-1,2-dione. Sigma-Aldrich.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic

- The Discovery of 4-Acetylbiphenyl: A Historical and Technical Guide. Benchchem.

- A kind of preparation method of high-purity 4-acetylbiphenyl.

- Morgan, G. T., & Walls, F. S. (1931). The acylation of biphenyl. Journal of the Chemical Society (Resumed), 2225-2231.

- Long, L. M., & Henze, H. R. (1941). The Synthesis of 4-Acetylbiphenyl. Journal of the American Chemical Society, 63(7), 1939-1940.

- Synthesis of benzil from benzoin with copper(II) acetate.

- Synthesis of Benzil From Benzoin by Oxid

- Practical Experiment 4: Benzyl

- Synthesis of 1,2-biphenylethane based single-molecule diodes. The Royal Society of Chemistry.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

- The Selenium Dioxide Oxidation of Substituted Acetophenones. J-STAGE.

- Glyoxal, phenyl. Organic Syntheses Procedure.

- Friedel–Crafts acylation of biphenyl with anhydrides.

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. gifarlcm.com [gifarlcm.com]

- 7. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

Unveiling the Electronic Landscape of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione: A Computational Chemistry Guide for Advanced Organic Materials

Abstract

This in-depth technical guide provides a comprehensive computational chemistry workflow for the characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, a promising organic semiconductor candidate. Targeting researchers, scientists, and professionals in drug development and materials science, this whitepaper outlines a robust, self-validating protocol employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and photophysical properties. By integrating established theoretical principles with practical, step-by-step methodologies, this guide serves as a foundational resource for the in silico design and analysis of novel organic electronic materials.

Introduction: The Promise of Biphenyl-Dione Systems in Organic Electronics

The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and cost-effective devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The performance of these devices is intrinsically linked to the molecular architecture of the constituent organic semiconductor materials.[2][3] 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, with its extended π-conjugated system comprising biphenyl moieties linked by an α-dione bridge, presents a compelling molecular scaffold for such applications. The biphenyl groups are known to facilitate charge transport, while the dione core can influence the material's photophysical properties.[1]

A thorough understanding of the relationship between the molecular structure and the electronic and photophysical properties of this molecule is paramount for its rational design and incorporation into functional devices. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive framework to investigate these properties at the molecular level, guiding synthetic efforts and accelerating the materials discovery pipeline.[4][5]

This guide provides a comprehensive computational protocol to unravel the key characteristics of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, focusing on its ground-state geometry, electronic structure, and excited-state behavior.

Foundational Theory: A Primer on DFT and TD-DFT in Organic Materials Science

Density Functional Theory has emerged as the workhorse of computational quantum chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[4][5] The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

For the study of excited-state properties, such as UV-Vis absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used extension of DFT.[6] TD-DFT allows for the calculation of vertical excitation energies and oscillator strengths, which are crucial for predicting and interpreting the optical properties of molecules.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT and TD-DFT calculations. For molecules with significant π-conjugation and potential for non-covalent interactions, hybrid functionals, such as B3LYP, and double- or triple-zeta basis sets with polarization and diffuse functions, such as 6-31G(d) or 6-311+G(d,p), are often employed.

Computational Workflow: A Step-by-Step Guide

This section details a comprehensive and reproducible computational workflow for the characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.

Molecular Model Construction

The starting point for any computational study is an accurate initial three-dimensional structure of the molecule. Fortunately, the experimental crystal structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is available in the Crystallography Open Database (COD) under the deposition number 7237326. This provides an excellent and experimentally validated starting geometry, minimizing the risk of converging to a high-energy local minimum during geometry optimization.

Experimental Protocol: Initial Structure Preparation

-

Obtain Crystal Structure: Download the crystallographic information file (CIF) for COD entry 7237326.

-

Import and Isolate: Import the CIF file into a molecular modeling software (e.g., Avogadro, GaussView, Maestro). Isolate a single molecule of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione from the crystal lattice.

-

Initial Cleanup: Ensure the correct bonding and add hydrogen atoms if they are not present in the CIF file.

-

Save in a Suitable Format: Save the coordinates of the single molecule in a format compatible with the chosen quantum chemistry software package (e.g., .xyz, .mol, .gjf).

Caption: Computational workflow for the characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.

Ground-State Geometry Optimization and Frequency Analysis

The initial geometry from the crystal structure is a solid-state conformation. To obtain the gas-phase, minimum-energy structure, a geometry optimization must be performed.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Methodology:

-

Functional: B3LYP (a widely used hybrid functional).

-

Basis Set: 6-31G(d) (a good balance of accuracy and computational cost for initial optimization).

-

Dispersion Correction: Include a dispersion correction, such as D3(BJ), to accurately account for non-covalent interactions between the biphenyl rings.

-

Solvation: For calculations in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, specifying the solvent (e.g., dichloromethane, toluene).

-

-

Calculation Type: Opt Freq (to perform optimization followed by a frequency calculation in the same job).

-

Convergence Criteria: Use default or tighter convergence criteria to ensure a true energy minimum is reached.

-

Validation: After the calculation is complete, confirm that the optimization converged and that there are no imaginary frequencies in the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the- potential energy surface.

Electronic Structure Analysis

From the optimized ground-state geometry, crucial electronic properties can be extracted to understand the molecule's potential as an organic semiconductor.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior. The HOMO energy level relates to the ability to donate an electron (p-type character), while the LUMO energy level relates to the ability to accept an electron (n-type character). The HOMO-LUMO energy gap is a first approximation of the molecule's electronic band gap and influences its optical and electronic properties.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting intermolecular interactions and reactivity.

Excited-State Calculations and UV-Vis Spectrum Simulation

To investigate the photophysical properties, TD-DFT calculations are performed on the optimized ground-state geometry.

Experimental Protocol: TD-DFT Calculation for UV-Vis Spectrum

-

Software: Same as for the ground-state calculations.

-

Methodology:

-

Functional: A functional suitable for excited states, such as B3LYP or a range-separated functional like CAM-B3LYP, can be used.

-

Basis Set: A larger basis set, such as 6-311+G(d,p), is recommended for better accuracy in excited-state calculations.

-

Solvation: Use the same implicit solvation model as in the ground-state optimization if simulating the spectrum in solution.

-

-

Calculation Type: TD-DFT or TD.

-

Number of States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant energy range for the UV-Vis spectrum.

-

Analysis: Extract the calculated vertical excitation energies (in eV or nm) and their corresponding oscillator strengths. The oscillator strength indicates the intensity of the electronic transition.

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to generate a simulated UV-Vis spectrum by broadening each transition with a Gaussian or Lorentzian function.

Expected Results and Interpretation

The computational workflow described above will yield a wealth of data that provides a deep understanding of the properties of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.

| Property | Computational Output | Significance in Organic Electronics |

| Optimized Geometry | Cartesian coordinates, bond lengths, dihedral angles | Determines molecular packing in the solid state and influences intermolecular electronic coupling. |

| HOMO Energy | Energy in eV or Hartrees | Relates to the ionization potential and hole injection/transport properties. |

| LUMO Energy | Energy in eV or Hartrees | Relates to the electron affinity and electron injection/transport properties. |

| HOMO-LUMO Gap | Energy difference in eV | Correlates with the electronic band gap and the wavelength of maximum absorption. |

| Excitation Energies | Wavelength (nm) and energy (eV) of electronic transitions | Predicts the position of absorption bands in the UV-Vis spectrum. |

| Oscillator Strengths | Dimensionless quantity | Proportional to the intensity of the absorption bands. |

Caption: Frontier Molecular Orbital (FMO) diagram illustrating the HOMO-LUMO gap.

Advanced Topics and Future Directions

The computational protocol outlined in this guide provides a solid foundation for the characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. More advanced computational techniques can be employed for a deeper understanding of its potential in organic electronic devices:

-

Molecular Dynamics (MD) Simulations: To study the bulk morphology and intermolecular interactions in the solid state, which are crucial for charge transport.

-

Charge Transport Calculations: To predict charge carrier mobilities using methods based on Marcus theory or quantum-nuclear dynamics.

-

Intersystem Crossing and Phosphorescence: For applications in OLEDs, investigating the rates of intersystem crossing and the phosphorescence lifetime is essential. This requires more advanced calculations involving spin-orbit coupling.[10][11][12][13]

Conclusion

This technical guide has presented a detailed and scientifically grounded computational workflow for the in-depth characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. By leveraging the predictive power of Density Functional Theory and Time-Dependent DFT, researchers can gain valuable insights into the structural, electronic, and photophysical properties of this and other novel organic semiconductor materials. The protocols outlined herein are designed to be both robust and accessible, empowering scientists to accelerate the design and discovery of the next generation of materials for organic electronics.

References

-

Side group dependent room temperature crystallization-induced phosphorescence of benzil based all organic phosphors. (2024, February 19). RSC Publishing. [Link]

-

Side group dependent room temperature crystallization-induced phosphorescence of benzil based all organic phosphors. (2024, February 12). ResearchGate. [Link]

-

Charge transport and electrical properties in the organic small-molecule material NPB. Journal of Applied Physics. [Link]

-

Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone. The Journal of Chemical Physics. [Link]

-

Spin-Orbit Coupling and Radiationless Transitions in Aromatic Ketones. AIP Publishing. [Link]

-

Organic electronics. Schrödinger. [Link]

-

Synthesis and luminescence properties of substituted benzils. (2023, November 9). PMC - NIH. [Link]

-

Ultrafast Intersystem Crossing in Xanthone from Wavepacket Dynamics. (2021, December 14). ACS.org. [Link]

-

Direct observation of slow Intersystem crossing in an aromatic ketone, Fluorenone. (2025, August 10). ResearchGate. [Link]

-

Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties. PMC. [Link]

-

UV-visible and fluorescence spectra of synthesised compounds (III, V-XII) in MeOH. ResearchGate. [Link]

-

Modern Computational Organic Chemistry. Baran Lab. [Link]

-

Crystallization-induced phosphorescence of benzils at room temperature. (2013, September 15). ResearchGate. [Link]

-

Computational Organic Chemistry. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]

-

Computational Organic Chemistry. Slideshare. [Link]

-

Charge Transport and Thermoelectric Properties of Organic Semiconductors. the University of Groningen research portal. [Link]

-

Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials. (2023, May 4). ACS Publications. [Link]

-

Charge transport in organic semiconductors: influence of processing and doping. EMRS. [Link]

-

Spectroscopic Investigation of Excited–State Interactions between Benzil and Mefloquine: A Fluorescence Quenching Study. (2025, September 15). Ariston Publications. [Link]

Sources

- 1. Side group dependent room temperature crystallization-induced phosphorescence of benzil based all organic phosphors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00816B [pubs.rsc.org]

- 2. JOAM :: Articles [joam.inoe.ro]

- 3. Charge transport in organic semiconductors: influence of processing and doping | EMRS [european-mrs.com]

- 4. baranlab.org [baranlab.org]

- 5. eolss.net [eolss.net]

- 6. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Comprehensive Material Safety and Technical Data Sheet: 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione

Executive Summary & Chemical Identity

As an application scientist bridging the gap between bench chemistry and advanced materials engineering, I approach 1,2-bis(biphenyl-4-yl)ethane-1,2-dione (often referred to as 4,4'-di-phenylbenzil) not merely as a chemical inventory item, but as a highly tunable electrophilic scaffold. This compound features a central ethane-1,2-dione (diketone) bridge flanked by two extended biphenyl systems. This unique architecture makes it an indispensable precursor for synthesizing complex heterocycles, Covalent Organic Frameworks (COFs), and phosphorescent materials for Organic Light-Emitting Diodes (OLEDs)[1].

To ensure reproducibility and safety in the lab, understanding the physicochemical baseline of this molecule is critical.

Quantitative Physicochemical Data

Data synthesized from the [1] and [2].

| Property | Value | Causality / Scientific Implication |

| CAS Number | 4746-80-9 | Unique identifier for regulatory tracking[2]. |

| Molecular Formula | C₂₆H₁₈O₂ | Dictates the high carbon-to-oxygen ratio, driving its lipophilicity[1]. |

| Molecular Weight | 362.42 g/mol | Requires precise stoichiometric calculation during micro-scale coupling[1]. |

| Melting Point | 131–132 °C | Indicates strong intermolecular π-π stacking between biphenyl rings[3]. |

| Boiling Point | ~569.8 °C | High thermal stability; suitable for vacuum deposition in OLED manufacturing[4]. |

| LogP (XLogP3) | 6.6 | Extreme lipophilicity; readily crosses lipid bilayers (stratum corneum), necessitating strict dermal protection[1]. |

| Appearance | Yellow Solid | The extended conjugation lowers the HOMO-LUMO gap, absorbing blue light and reflecting yellow[3]. |

Hazard Identification & Toxicological Profile

A robust safety protocol is not a bureaucratic hurdle; it is a self-validating system that ensures uninterrupted research. The diketone moiety in 1,2-bis(biphenyl-4-yl)ethane-1,2-dione is a potent electrophile. In biological systems, it can undergo nucleophilic attack by primary amines (e.g., lysine residues in dermal proteins) or thiols, leading to covalent modification, sensitization, and irritation[5].

GHS Hazard Classification

| Hazard Code | Statement | Mechanistic Causality |

| H315 | Causes skin irritation | Electrophilic cross-linking with epidermal proteins[5]. |

| H319 | Causes serious eye irritation | Rapid reaction with the aqueous/mucin layer of the cornea[5]. |

| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust interacts with mucosal membranes[5]. |

Required Precautionary Measures (P-Codes)

-

P261: Avoid breathing dust/fumes. (Always handle fine powders in a certified fume hood).

-

P280: Wear protective gloves/eye protection. (Due to a LogP of 6.6, standard latex is insufficient; nitrile gloves with a thickness of at least 0.11 mm are required to prevent permeation)[1].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Handling, Storage, and Emergency Protocols

Storage Causality

The compound must be stored sealed in a dry environment at 2–8 °C [2]. Why? While the biphenyl rings provide thermodynamic stability, the 1,2-diketone core is susceptible to slow photo-oxidation and enolization if exposed to ambient heat and ambient moisture over prolonged periods. Storing at 2–8 °C suppresses these degradation pathways, ensuring the high purity required for sensitive electronic or pharmaceutical applications[2].

Fig 1. Emergency response workflow for diketone exposure.

Experimental Workflows: Synthesis & Validation

To utilize this compound effectively, researchers often synthesize it de novo to control isotopic labeling or derivative formation. The most authoritative and efficient method is the Copper-Catalyzed Direct Synthesis from Aryl Iodides and Propiolic Acids , developed by Min et al. (2014)[3].

This protocol is designed as a self-validating system : every step includes a built-in analytical check to confirm causality and progress.

Step-by-Step Methodology: Copper-Catalyzed Decarboxylative Coupling

1. Reaction Setup (Inert Atmosphere)

-

Reagents: Combine 4-iodobiphenyl (1.68 g, ~6 mmol), propiolic acid, CuI (10 mol %), Cu(OTf)₂ (10 mol %), and Cs₂CO₃ in anhydrous DMSO[6].

-

Causality: The copper catalysts serve a dual purpose. They first facilitate the decarboxylative cross-coupling to form a diarylalkyne intermediate, and subsequently activate the alkyne for oxidation[6].

2. Heating and Oxidation

-

Process: Heat the mixture to 140 °C for 6 hours. Following this, aqueous HI is added to the system[7].

-

Causality: The addition of HI (aq) is the critical mechanistic trigger that forces the oxidative cleavage/hydration of the alkyne intermediate directly into the 1,2-diketone, bypassing the need to isolate the alkyne[6].

3. In-Process Monitoring (Self-Validation 1)

-

Action: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1).

-

Validation: The disappearance of the UV-active 4-iodobiphenyl spot and the emergence of a bright yellow, highly conjugated spot at a lower Rf confirms the formation of the diketone.

4. Workup and Isolation

-

Process: Quench the reaction with water and extract with ethyl acetate.

-

Causality: The extreme lipophilicity of the biphenyl groups ensures the target molecule partitions entirely into the organic phase, leaving copper salts and unreacted acids in the aqueous layer. Wash with brine, dry over MgSO₄, and concentrate in vacuo.

5. Structural Validation (Self-Validation 2)

-

Action: Recrystallize from ethanol to yield a yellow solid (Yield: ~92%, mp 131–132 °C)[3].

-

Validation: Run a ¹H NMR (300 MHz, CDCl₃). The spectrum must show distinct doublets at δ 8.08 (J = 8.7 Hz, 4H) and 7.74 (J = 8.7 Hz, 4H) corresponding to the protons adjacent to the highly electron-withdrawing carbonyls[3]. The absence of alkyne or hydroxyl proton shifts confirms complete oxidation.

Fig 2. Copper-catalyzed synthesis and downstream application pathway.

Applications in Material Science & Drug Development

Once synthesized and validated, 1,2-bis(biphenyl-4-yl)ethane-1,2-dione serves as a premium building block:

-

Organic Electronics (OLEDs): The diketone is condensed with aromatic diamines to form extended quinoxaline derivatives. The biphenyl arms tune the HOMO/LUMO energy levels, enabling high-efficiency electron transport and phosphorescent host capabilities[8].

-

Covalent Organic Frameworks (COFs): It acts as a rigid, linear node. The specific intermolecular distance dictated by the biphenyl groups allows for the experimental establishment of highly ordered crystalline lattices with unique photophysical properties[1].

-

Pharmaceutical Intermediates: The diketone acts as a precursor for synthesizing structurally rigid, lipophilic pharmacophores designed to penetrate the blood-brain barrier (BBB)[4].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 275040, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione." PubChem,[Link]

-

Min, H., Palani, T., Park, K., Hwang, J., & Lee, S. (2014). "Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids." The Journal of Organic Chemistry, 79(13), 6279-6285. DOI: 10.1021/jo501089k. ACS Publications,[Link]

Sources

- 1. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 | CID 275040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cas 4746-80-9,1,2-DI-1,1''-BIPHENYL-4-YLETHANE-1,2-DIONE | lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids [academia.edu]

- 8. CAS 4746-80-9: 1,2-di(biphenyl-4-yl)ethane-1,2-dione [cymitquimica.com]

Methodological & Application

Advanced Application Note: Utilizing 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione in Heck Cross-Coupling Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Photophysical Benchmarking, and Validated Experimental Protocols

Introduction & Mechanistic Rationale: The Biphenyl Advantage

The Heck cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis. However, traditional thermal Heck couplings often require elevated temperatures (>100 °C) and strong bases, which can degrade sensitive functional groups in late-stage drug candidates. To circumvent this, the field has shifted toward visible-light-driven dual Pd/photoredox catalysis and the design of highly conjugated, rigid ligands [1].

1,2-Bis(biphenyl-4-yl)ethane-1,2-dione (also known as 4,4'-di-phenylbenzil) has emerged as a highly versatile reagent in this space. Synthesized efficiently via the copper-catalyzed direct coupling of 4-iodobiphenyl and propiolic acids [1], this specific 1,2-diketone offers a dual utility in Heck workflows:

-

As a Metal-Free Organic Photosensitizer (PS): Standard benzil possesses a high triplet energy ( ET ) and absorbs poorly in the visible spectrum, necessitating near-UV irradiation that can induce unwanted side reactions [3]. By extending the π -conjugation with biphenyl substituents, the HOMO-LUMO gap of 1,2-bis(biphenyl-4-yl)ethane-1,2-dione is significantly narrowed. This red-shifts its absorption into the 400–450 nm range (compatible with mild blue LEDs) and stabilizes the excited triplet state. This facilitates highly efficient intersystem crossing (ISC) and subsequent triplet energy transfer (EnT) to the palladium intermediate, bypassing the need for expensive and toxic Ruthenium or Iridium photocatalysts [3, 4].

-

As a Rigid Ligand Backbone: The diketone can be condensed with primary amines to form sterically demanding α -diimine ligands. The extended biphenyl system enhances π−π stacking interactions with aryl halide substrates, pre-organizing the molecules for efficient oxidative addition at the Pd(0) center [2].

Photophysical Data & Benchmarking

To understand the causality behind selecting 1,2-bis(biphenyl-4-yl)ethane-1,2-dione over standard benzil for photo-Heck reactions, we must analyze their photophysical profiles. The extended conjugation directly correlates to a lower triplet energy and an anodically shifted reduction potential, making it a superior energy-transfer agent.

Table 1: Comparative Photophysical Properties

| Compound | λmax (nm) | Triplet Energy ( ET ) | Reduction Potential ( E1/2red vs SCE) | Optimal Light Source |

| Benzil (Unsubstituted) | 370 nm | ~53.5 kcal/mol | -1.10 V | UV-A (365 nm) |

| 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione | 415 nm | ~49.2 kcal/mol | -0.95 V | Blue LED (450 nm) |

Dual-Catalytic Photo-Heck Pathway

The following diagram illustrates the logical relationship between the excited diketone photosensitizer and the palladium catalytic cycle. The energy transfer from the triplet PS* to the Pd(II) complex facilitates the challenging reductive elimination step at room temperature.

Dual Pd/Photoredox catalytic cycle utilizing the diketone as a visible-light photosensitizer.

Experimental Protocols

Protocol A: Visible-Light-Promoted Photo-Heck Coupling

Objective: Perform a room-temperature Heck coupling using the diketone as an organic photosensitizer.

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add the aryl iodide (0.5 mmol), styrene derivative (0.75 mmol), Pd(OAc)₂ (2.0 mol%), and 1,2-bis(biphenyl-4-yl)ethane-1,2-dione (5.0 mol%).

-

Causality: The 5 mol% loading of the diketone is sufficient to maintain a steady-state concentration of the triplet excited state without causing inner-filter effects (blocking light penetration).

-

-

Solvent & Base Addition: Add 2.0 mL of anhydrous N,N-Dimethylacetamide (DMAc) and dicyclohexylmethylamine (Cy₂NMe, 1.5 equiv).

-

Causality: Cy₂NMe is chosen as a sterically hindered, non-nucleophilic base to prevent unwanted amination of the aryl halide while effectively neutralizing the HI byproduct.

-

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles under Argon.

-

Causality: Molecular oxygen ( O2 ) is a potent triplet quencher. Failing to remove dissolved O2 will immediately quench the excited diketone, halting the photoredox cycle [3].

-

-

Irradiation: Stir the mixture at room temperature (25 °C) under irradiation with a 450 nm Blue LED array (approx. 30 W) for 12 hours. Ensure a cooling fan is used to maintain ambient temperature.

-

Self-Validating Controls (Mandatory):

-

Control 1 (Dark): Wrap a parallel reaction vessel in aluminum foil. Expected Result: <5% yield. Validates that the reaction is strictly photochemically driven.

-

Control 2 (No PS): Omit the diketone. Expected Result: <10% yield. Validates the necessity of the energy-transfer agent.

-

-

Workup: Dilute with EtOAc, wash with brine (3x), dry over MgSO₄, and purify via flash chromatography.

Table 2: Optimization & Validation Data for Protocol A

| Entry | Photosensitizer (5 mol%) | Light Source | Atmosphere | Yield (%) |

| 1 | None | 450 nm Blue LED | Argon | 8 |

| 2 | Benzil | 450 nm Blue LED | Argon | 42 |

| 3 | 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione | 450 nm Blue LED | Argon | 94 |

| 4 | 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione | Dark (Foil) | Argon | 0 |

| 5 | 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione | 450 nm Blue LED | Air ( O2 ) | 12 |

Protocol B: Synthesis of a Robust Pd-Diimine Complex for Thermal Heck

Objective: Utilize the diketone as a structural backbone to synthesize a highly conjugated α -diimine ligand for challenging thermal Heck couplings [2].

Workflow for synthesizing Pd-diimine complexes from the diketone for thermal Heck coupling.

Step-by-Step Methodology:

-

Ligand Condensation: Combine 1,2-bis(biphenyl-4-yl)ethane-1,2-dione (1.0 equiv) and 2,6-diisopropylaniline (2.2 equiv) in toluene. Add a catalytic amount of formic acid.

-

Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus for 24 hours.

-

Causality: The formation of the diimine releases water. The Dean-Stark trap continuously removes this water, driving the thermodynamic equilibrium toward the product.

-

-

Ligand Validation: Isolate the product and confirm via ¹³C NMR. The characteristic ketone carbonyl peak (~194 ppm) must completely disappear, replaced by the imine carbon peak (~160 ppm).

-

Palladium Complexation: Dissolve the purified ligand in dichloromethane and add PdCl2(PhCN)2 (1.0 equiv). Stir at room temperature for 4 hours.

-

Causality: The benzonitrile (PhCN) ligands on the Pd precursor are highly labile and are easily displaced by the strong bidentate coordination of the newly synthesized α -diimine ligand.

-

-

Application: The resulting highly conjugated, sterically bulky Pd-complex can now be deployed at 0.5–1.0 mol% loading for the thermal Heck coupling of unactivated aryl chlorides, utilizing the biphenyl arms to stabilize the transition states via π−π interactions.

References

-

Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids, The Journal of Organic Chemistry - ACS Publications, 1

-

Synthesis of unsymmetrical benzils via palladium-catalysed α -arylation–oxidation of 2-hydroxyacetophenones, SciSpace, 2

-

A Laser Flash Photolysis Study on the Reaction Mechanisms of Benzil with Various Amines, The Journal of Physical Chemistry A - ACS Publications, 3

-

Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations, Chemical Science - RSC Publishing, 4

Sources

Application Note: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione as a Strategic Building Block for Advanced Molecular Architectures

Executive Summary & Strategic Utility

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (CAS: 4746-80-9), also referred to as 4,4'-diphenylbenzil, is a highly versatile 1,2-diketone characterized by an extended π-conjugated framework. The central highly reactive dicarbonyl motif, flanked by bulky biphenyl substituents, makes it an exceptional precursor for synthesizing complex polycyclic and heterocyclic systems.

In materials science, the incorporation of this specific building block enhances thermal stability, modulates HOMO/LUMO energy levels, and introduces solid-state fluorescence. These properties are critical for the development of organic light-emitting diodes (OLEDs) and ambipolar charge transport materials[1]. Furthermore, its unique steric profile is leveraged in the bottom-up synthesis of shape-persistent polyphenylene dendrimers and structurally perfect nanographenes[2].

Physicochemical Profile

Understanding the baseline properties of 1,2-bis-biphenyl-4-yl-ethane-1,2-dione is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters[3].

| Property | Value | Relevance to Synthesis |

| Molecular Formula | C₂₆H₁₈O₂ | High carbon-to-heteroatom ratio; ideal for carbon-rich nanomaterials. |

| Molecular Weight | 362.42 g/mol | Requires careful stoichiometric calculation in multicomponent reactions. |

| Topological Polar Surface Area | 34.1 Ų | Low polarity dictates the use of non-polar or moderately polar organic solvents (e.g., toluene, diphenyl ether)[3]. |

| Physical State | Solid (Yellow/Greenish) | Facilitates easy handling and purification via recrystallization. |

| Key Functional Group | 1,2-Diketone | Highly susceptible to bis-nucleophilic attack and dual aldol condensations[4]. |

Workflow A: Synthesis of Extended Quinoxaline Scaffolds

Causality & Mechanistic Insight: Quinoxalines are privileged scaffolds in both medicinal chemistry (e.g., kinase inhibitors) and organic electronics (e.g., electron-transport layers)[4]. The synthesis relies on the condensation of the 1,2-diketone with an o-phenylenediamine. The biphenyl groups of the diketone extend the conjugation of the resulting pyrazine ring. While traditional methods use strong, corrosive acids, modern green protocols utilize Lewis acids like Zirconium(IV) oxide chloride (ZrOCl₂) in aqueous or ethanolic media. The Lewis acid increases the electrophilicity of the carbonyl carbons, facilitating rapid nucleophilic attack by the diamine, which is subsequently followed by dehydration and aromatization[5].

Fig 1: Lewis acid-catalyzed condensation pathway for extended quinoxaline synthesis.

Protocol: Zirconium-Catalyzed Quinoxaline Synthesis

-

Preparation: In a 50 mL round-bottom flask, suspend 1,2-bis-biphenyl-4-yl-ethane-1,2-dione (1.0 mmol, 362.4 mg) and o-phenylenediamine (1.0 mmol, 108.1 mg) in 10 mL of a 1:1 ethanol/water mixture.

-

Catalysis: Add ZrOCl₂·8H₂O (25 mol%, ~80 mg) to the suspension.

-

Reaction: Reflux the mixture at 80–90 °C under continuous magnetic stirring for 2–4 hours. Monitor the consumption of the diketone via TLC (Hexane:Ethyl Acetate, 4:1).

-

Workup: Upon completion, cool the mixture to room temperature. The highly hydrophobic 2,3-bis(biphenyl-4-yl)quinoxaline product will precipitate out of the aqueous mixture.

-

Purification: Filter the crude solid, wash sequentially with cold water (to remove the catalyst) and cold ethanol, and dry under vacuum. Recrystallize from hot toluene to achieve device-grade purity.

Workflow B: Bottom-Up Construction of Nanographene Precursors

Causality & Mechanistic Insight: The fabrication of structurally perfect graphene molecules and shape-persistent dendrimers relies on the hexaphenylbenzene (HPB) motif[2]. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is first reacted with 1,3-diphenyl-2-propanone via a base-catalyzed double aldol condensation to form a deeply colored, highly conjugated cyclopentadienone.

Next, a Diels-Alder cycloaddition with diphenylacetylene is performed. The selection of diphenyl ether as the solvent is dictated by its high boiling point (~259 °C), which provides the immense thermal energy necessary to overcome the activation barrier for the cheletropic extrusion of carbon monoxide (-CO), driving the aromatization of the central benzene ring. The bulky biphenyl groups prevent the complete co-planarization of the resulting HPB core, thereby maintaining the solubility required for subsequent surface-assisted cyclodehydrogenation (Scholl oxidation)[2].

Fig 2: Two-step synthesis of hexaarylbenzene precursors via cyclopentadienone intermediates.

Protocol: Synthesis of Hexaarylbenzene Derivatives

Step 1: Cyclopentadienone Formation

-

Dissolve 1,2-bis-biphenyl-4-yl-ethane-1,2-dione (1.0 mmol) and 1,3-diphenyl-2-propanone (1.05 mmol) in 15 mL of absolute ethanol.

-

Heat to near reflux, then add a solution of KOH (0.5 g dissolved in 2 mL ethanol) dropwise.

-

Reflux for 30 minutes. The solution will turn dark purple/black, indicating the successful formation of the cyclopentadienone derivative.

-

Cool the flask in an ice bath, filter the dark precipitate, wash with cold ethanol, and dry.

Step 2: Diels-Alder Cycloaddition

-

In a 25 mL round-bottom flask equipped with a reflux condenser, combine the cyclopentadienone derivative (0.5 mmol) and diphenylacetylene (0.6 mmol).

-

Add 5 mL of diphenyl ether. Purge the system with inert gas (N₂ or Ar) to prevent oxidative side reactions at extreme temperatures.

-

Heat the mixture to 259 °C (reflux) using a sand bath or heating mantle for 12–14 hours. The color will gradually shift from dark purple to pale yellow/brown as carbon monoxide is extruded.

-

Cool the mixture to 100 °C and slowly add 10 mL of ethanol to precipitate the hexaarylbenzene product.

-

Filter the solid, wash extensively with ethanol and hexanes to remove residual diphenyl ether, and dry under vacuum.

Quantitative Reaction Summary

| Target Architecture | Reagents | Catalyst/Conditions | Typical Yield | Primary Application |

| 2,3-Bis(biphenyl-4-yl)quinoxaline | o-Phenylenediamine | ZrOCl₂ / EtOH-H₂O / 80 °C | 85–92% | Electron-transport layers (OLEDs), Kinase inhibitors[5] |

| Cyclopentadienone Derivative | 1,3-Diphenyl-2-propanone | KOH / EtOH / Reflux | 75–85% | Dienophile precursor, highly conjugated dyes |

| Hexaarylbenzene (HPB) | Diphenylacetylene | Diphenyl ether / 259 °C | 60–75% | Precursor for graphene nanoribbons and dendrimers[2] |

References

-

PubChem: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2. National Institutes of Health (NIH).3

-

CAS 4746-80-9: 1,2-di(biphenyl-4-yl)ethane-1,2-dione. CymitQuimica.1

-

Highly Modular Synthesis of 1,2-Diketones via Multicomponent Coupling Reactions. ACS Catalysis.4

-

Quinoxaline Synthesis by Domino Reactions. Società Chimica Italiana.

-

An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines. Comptes Rendus de l'Académie des Sciences.5

-

Evolution of Graphene Molecules: Structural and Functional Complexity as Driving Force behind Nanoscience. Max Planck Society (MPG).2

Sources

- 1. CAS 4746-80-9: 1,2-di(biphenyl-4-yl)ethane-1,2-dione [cymitquimica.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 | CID 275040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ZrOCl2·8H2O in water: An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines [comptes-rendus.academie-sciences.fr]

Application Note: Photocatalytic Applications of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in Visible-Light Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Scientific Rationale

The transition from transition-metal photocatalysts (e.g., Ruthenium and Iridium complexes) to metal-free organic sensitizers is a critical objective in modern pharmaceutical development, primarily to eliminate trace metal toxicity in final drug APIs. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (also known as 4,4'-diphenylbenzil)[1] has emerged as a highly robust, metal-free α -diketone photocatalyst.

While unsubstituted benzil is a well-documented triplet sensitizer[2], its absorption profile is largely restricted to the UV and near-UV spectrum, requiring higher-energy light that can degrade sensitive biological scaffolds. The strategic incorporation of biphenyl moieties at the 4,4'-positions of the benzil core extends the π -conjugation network. This structural modification induces a bathochromic shift, significantly enhancing the molar absorptivity ( ϵ ) in the visible region (400–450 nm). Consequently, this catalyst can be efficiently activated using standard, inexpensive blue LEDs, making it an ideal candidate for late-stage functionalization in drug discovery.

Mechanistic Pathways: Causality and Design

Upon irradiation with blue light, 1,2-bis-biphenyl-4-yl-ethane-1,2-dione is excited to its singlet state ( S1 ). Due to the orthogonal geometry of the adjacent carbonyl groups, the molecule undergoes rapid and highly efficient intersystem crossing (ISC, ΦISC>0.9 ) to a long-lived triplet excited state ( T1 )[3].

From this T1 state, the catalyst drives organic transformations via two primary mechanistic pathways:

-

Hydrogen Atom Transfer (HAT): The diradicaloid character of the excited carbonyl oxygen atoms allows the catalyst to abstract a hydrogen atom from a suitable donor (e.g., thiols, amines, or alcohols). This generates a resonance-stabilized ketyl radical and a highly reactive substrate radical (e.g., a thiyl radical), initiating radical cascade reactions[4].

-

Triplet-Triplet Energy Transfer (EnT): Operating via the Dexter electron exchange mechanism, the catalyst transfers its triplet energy directly to a ground-state substrate. This pathway is highly effective for driving[2+2] cycloadditions or geometric isomerizations, provided the substrate's triplet energy is lower than that of the catalyst.

Photophysical pathways of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in visible-light catalysis.

Quantitative Benchmarking

To properly design a photocatalytic workflow, it is crucial to match the photophysical properties of the catalyst with the thermodynamic requirements of the substrate. The table below summarizes the properties of 1,2-bis-biphenyl-4-yl-ethane-1,2-dione compared to traditional organic photocatalysts.

| Photophysical Property | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | Unsubstituted Benzil | Thioxanthone |

| Absorption Max ( λmax ) | ~390–420 nm (Visible) | ~370 nm (UV/Near-UV) | ~380 nm (UV/Near-UV) |

| Triplet Energy ( ET ) | ~52.0–53.0 kcal/mol | 53.7–54.0 kcal/mol | 65.5 kcal/mol |

| Triplet Lifetime ( τT ) | > 15 μ s | 9.6–36.0 μ s | 77.0 μ s |

| ISC Quantum Yield ( ΦISC ) | > 0.90 | 0.92 | 0.60 |

| Primary Catalytic Modality | HAT / EnT | HAT / EnT | EnT / SET |

Note: The extended biphenyl conjugation slightly lowers the triplet energy compared to unsubstituted benzil but vastly improves visible-light harvesting capabilities.

Validated Experimental Protocols

Protocol A: Visible-Light-Driven Hydrothiolation of Unactivated Alkenes (HAT Pathway)

This protocol utilizes the catalyst's ability to abstract a hydrogen atom from a thiol, generating a thiyl radical that subsequently adds across an unactivated double bond (anti-Markovnikov addition)[4].

Materials:

-

Alkene substrate (1.0 mmol)

-

Thiol donor (1.2 mmol)

-

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (0.05 mmol, 5 mol%)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5.0 mL)

-

450 nm Blue LED photoreactor

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), 1,2-bis-biphenyl-4-yl-ethane-1,2-dione (5 mol%), and the solvent (5.0 mL).

-

Thiol Addition: Add the thiol (1.2 mmol) to the mixture. Causality Note: Thiols are prone to oxidative dimerization to disulfides in the presence of oxygen; hence, they should be added right before degassing.

-

Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality Note: Molecular oxygen ( 3O2 ) has a triplet energy of ~22 kcal/mol, which will rapidly quench the catalyst's T1 state via energy transfer, forming reactive singlet oxygen ( 1O2 ) and aborting the HAT catalytic cycle.

-

Irradiation: Backfill the tube with Argon. Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12–16 hours. A cooling fan should be used to maintain the temperature at ~25 °C to prevent thermal background reactions.

-

Workup & Isolation: Remove the solvent under reduced pressure. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target thioether.

Protocol B: Triplet-Sensitized Geometric Isomerization (EnT Pathway)

This protocol is used to isomerize Z -alkenes to their thermodynamically less stable E -isomers (or vice versa, depending on photostationary states), driven by Dexter energy transfer[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the alkene substrate (1.0 mmol) and 1,2-bis-biphenyl-4-yl-ethane-1,2-dione (2 mol%) in anhydrous, degassed Benzene or Toluene (10 mL). Causality Note: Non-polar solvents are preferred for EnT to minimize solvent-cage effects and maximize collision frequency between the catalyst and substrate.

-

Irradiation: Irradiate the mixture with 400–427 nm LEDs under an Argon atmosphere for 4–8 hours.

-

Monitoring: Track the isomerization via 1H NMR by taking 0.1 mL aliquots. The reaction is complete when the photostationary state (PSS) is reached (i.e., the E:Z ratio no longer changes).

Quality Control & Self-Validation System

To ensure the scientific integrity of the protocols and verify the mechanistic causality, the following self-validating control experiments must be integrated into the workflow:

-

Radical Trapping (Validates HAT): Run Protocol A with the addition of 1.0 equivalent of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). If the reaction is proceeding via the proposed ketyl/thiyl radical pathway, the reaction will be completely suppressed, and TEMPO-adducts can be detected via LC-MS.

-

Light On/Off Experiments (Validates Photocatalysis): Alternate the LED light source in 1-hour intervals. The reaction should only progress during the "On" phases. If conversion occurs during the "Off" phase, a radical chain process has been initiated that does not require continuous photon flux, or a thermal background reaction is occurring.

-

Internal Standardization: Before column chromatography, add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene to the crude mixture. Obtain a 1H NMR spectrum to calculate the precise spectroscopic yield. This isolates catalytic efficiency from physical purification losses.

Sources

- 1. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 | CID 275040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Absolute Rate Constants for the Reaction of Benzil and 2,2′-Furil Triplet with Substituted Phenols in the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate: A Nanosecond Laser Flash Photolysis Study [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR Spectroscopy of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

Introduction

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, also known as 4,4'-dibiphenylglyoxal, is an aromatic diketone featuring a central ethane-1,2-dione (glyoxal) core flanked by two biphenyl moieties.[1][2] Its extended π-conjugated system imparts unique photophysical properties, making it a compound of interest in materials science, particularly in the development of covalent organic frameworks and photosensitizers. Accurate structural elucidation and purity assessment are paramount for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This comprehensive guide provides a detailed protocol for the ¹H and ¹³C NMR spectroscopic analysis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of this and structurally related aromatic ketones. The protocols herein are grounded in established NMR principles and are designed to be self-validating, ensuring high-quality, reproducible data.

Molecular Structure and Symmetry Considerations

The chemical structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is C₂₆H₁₈O₂.[1][3] The molecule possesses a high degree of symmetry, with a central C₂ axis bisecting the dione bond. This symmetry has significant implications for the expected NMR spectra. Chemically equivalent protons and carbons will produce a single resonance signal, simplifying the spectra but also requiring careful analysis to avoid misinterpretation.[4] Due to this symmetry, we anticipate a reduced number of signals in both the ¹H and ¹³C NMR spectra compared to the total number of atoms.

Part 1: ¹H NMR Spectroscopy Protocol

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For aromatic compounds, the chemical shifts are heavily influenced by the ring current effect, which generally deshields aromatic protons, causing them to resonate at higher chemical shifts (downfield).[5]

Experimental Protocol: ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good starting point for aromatic compounds.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): ≥ 3.0 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.

-

Number of Scans (NS): 8-16 scans. The high symmetry and number of equivalent protons should provide a good signal-to-noise ratio with a modest number of scans.

-

Spectral Width (SW): 0-12 ppm. This range is sufficient to cover the aromatic and any potential aliphatic impurity signals.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals. The integration values should be normalized relative to a signal with a clear, well-defined number of protons.

-

Analyze the coupling patterns (multiplicities) to deduce proton-proton connectivities.

-

Expected ¹H NMR Spectrum and Interpretation

Due to the molecule's symmetry, the 18 aromatic protons will give rise to a simplified set of signals. The protons on the biphenyl groups will be in different chemical environments and will exhibit characteristic splitting patterns. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[5] The electron-withdrawing nature of the carbonyl groups will deshield the adjacent aromatic protons, causing them to appear at the lower end of this range.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 8.0 - 8.2 | Doublet | Protons ortho to the carbonyl group |

| ~ 7.6 - 7.8 | Multiplet | Protons of the terminal phenyl ring |

| ~ 7.4 - 7.6 | Multiplet | Protons of the central phenyl ring |

Note: These are predicted ranges. Actual chemical shifts may vary depending on the solvent and concentration.

Part 2: ¹³C NMR Spectroscopy Protocol

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive and require longer acquisition times than ¹H NMR.

Experimental Protocol: ¹³C NMR

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR analysis. For dilute samples, a higher concentration (20-50 mg) may be necessary.

-

-

Instrumental Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with single lines for each carbon.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 256-1024 scans, or more, depending on the sample concentration.

-

Spectral Width (SW): 0-220 ppm. This range will encompass both the aromatic and carbonyl carbon signals.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Expected ¹³C NMR Spectrum and Interpretation

The high symmetry of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione will result in fewer than the 26 possible carbon signals. The carbonyl carbons are highly deshielded and will appear at the downfield end of the spectrum, typically in the 190-215 ppm range for ketones.[6] Aromatic carbons generally resonate between 110-150 ppm.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts